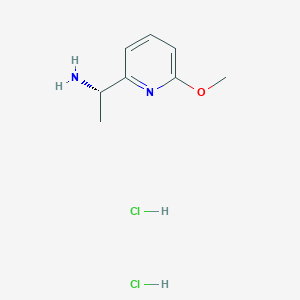

(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:

Starting Material: The synthesis begins with the preparation of 6-methoxypyridine.

Formation of Ethanamine Moiety: The ethanamine group is introduced through a series of reactions, often involving the use of protecting groups to ensure selectivity.

Chirality Introduction: The (S)-configuration is achieved using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Final Product Formation: The final step involves the formation of the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis in multiple steps.

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and thiols.

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

6-Methoxypyridine: The parent compound without the ethanamine moiety.

Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and ethanamine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(S)-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, with CAS number 2490322-81-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C8H14Cl2N2O

- Molecular Weight : 225.12 g/mol

- Physical Form : Dihydrochloride salt, enhancing solubility in water, which is crucial for biological applications .

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters. It is believed to interact with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission and signaling pathways.

Receptor Interactions

Research indicates that this compound may exhibit binding affinity to:

- Serotonin Receptors : Potential modulation of serotonin pathways could influence mood and anxiety disorders.

- Dopamine Receptors : Its interaction may have implications for neuropsychiatric conditions.

A comparative analysis of similar compounds highlights the unique receptor profiles and potential therapeutic applications of this compound .

Biological Activity Overview

The compound has been investigated for various biological activities:

- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits, potentially reducing neuronal damage in models of neurodegenerative diseases.

- Antidepressant-like Activity : Animal models have shown that this compound can produce effects akin to traditional antidepressants, warranting further exploration in mood disorder treatments.

- Antinociceptive Properties : Research indicates potential pain-relieving effects, making it a candidate for analgesic development.

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry demonstrated that this compound significantly reduced apoptosis in neuronal cell cultures exposed to oxidative stress. The mechanism was linked to the activation of survival pathways involving BDNF (Brain-Derived Neurotrophic Factor) .

Case Study 2: Antidepressant-like Activity

In a behavioral study using rodent models, administration of the compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test (FST). The results indicated an enhancement in serotonergic and dopaminergic signaling pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the key differences between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(6-Methoxypyridin-2-yl)ethylamine | C8H10N2O | Lacks ethanamine side chain; primarily studied for different pharmacological effects. |

| 1-(5-Methoxypyridin-2-yl)ethanamine | C8H10N2O | Variation in methoxy position; may exhibit different receptor affinities. |

| 3-(6-Methoxypyridin-2-yl)propanamine | C9H12N2O | Longer carbon chain; potential differences in biological activity due to structural changes. |

Properties

IUPAC Name |

(1S)-1-(6-methoxypyridin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-4-3-5-8(10-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYABILVABUNLPN-ILKKLZGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.